rac-syn-Balanol

Description

Properties

IUPAC Name |

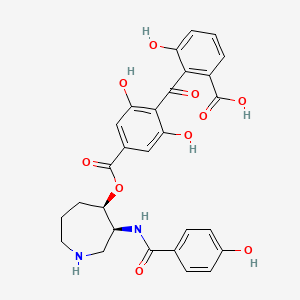

2-[2,6-dihydroxy-4-[(3S,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUFCXJZFZPEJD-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-syn-Balanol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

rac-syn-Balanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, ethers, or esters .

Scientific Research Applications

rac-syn-Balanol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of protein kinase inhibition and to develop new inhibitors with improved selectivity and potency.

Biology: Employed in cell-based assays to investigate the role of protein kinases in cellular processes and to identify potential therapeutic targets.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit protein kinases involved in tumor growth and progression.

Mechanism of Action

rac-syn-Balanol exerts its effects by mimicking adenosine triphosphate and binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby disrupting various signaling pathways involved in cell growth, differentiation, and apoptosis. The primary molecular targets of this compound are protein kinase C and protein kinase A, which play critical roles in these cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues of rac-syn-Balanol

Table 1: Key Features of this compound and Analogues

Analysis of Key Differences

(a) Stereochemical Impact (this compound vs. rac-Balanol)

- Binding Affinity: The syn-configuration in this compound enables optimal hydrogen bonding with PKA’s catalytic cleft (e.g., Glu121), yielding Ki values of 4–15 nM. In contrast, the anti-configuration in rac-Balanol disrupts these interactions, reducing affinity (Ki: 20–50 nM) .

- Selectivity: Both diastereomers inhibit PKA and PKC, but this compound shows broader activity against AKT kinases due to enhanced hydrophobic interactions .

(b) Fragment-Based Comparisons

- Benzophenone Fragment: Isolated benzophenone derivatives (e.g., from chrysophanic acid) lack kinase inhibitory activity, confirming the necessity of the hexahydroazepine moiety for ATP mimicry .

- Hexahydroazepine Modifications : Trans-configuration analogs (e.g., compound 8b) exhibit weaker binding (Ki: 80–120 nM), highlighting the importance of the syn-configuration’s spatial alignment .

(c) Comparison with Endogenous Inhibitors

- PKI: Unlike this compound, PKI is a peptide-based inhibitor that mimics substrate binding rather than ATP. It achieves higher specificity for PKA (Ki: 0.1–1 nM) but lacks broad-spectrum kinase inhibition .

Computational and Structure-Activity Relationship (SAR) Insights

- Protein Flexibility: Molecular dynamics simulations reveal that this compound stabilizes the kinase’s active conformation, while analogs with bulkier substituents (e.g., methyl groups on the benzophenone) induce conformational changes that reduce binding .

- Critical Functional Groups: Hydroxyl groups on the benzophenone fragment form hydrogen bonds with Thr183 and Asp184. The hexahydroazepine’s nitrogen interacts with the kinase’s backbone carbonyl of Glu121 .

Biological Activity

Rac-syn-Balanol, a synthetic analog of the natural product balanol, has garnered attention for its potent biological activity, particularly as an inhibitor of protein kinases. Protein kinases, such as protein kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA), play crucial roles in various cellular processes, including signal transduction and regulation of cell growth. The unregulated activation of these kinases is often implicated in cancer and other diseases, making their inhibition a significant area of research for therapeutic development.

This compound is structurally related to balanol, which is derived from fungal metabolites. The compound's mechanism of action primarily involves competing with ATP for binding to the active site of kinases. This competitive inhibition is critical, as high concentrations of ATP can overcome the inhibitory effects of this compound on PKC and PKA.

Inhibition of Protein Kinases

Research indicates that this compound exhibits potent inhibitory effects on both PKC and PKA:

- PKC Inhibition : this compound effectively inhibits PKC activity, which is crucial in various signaling pathways associated with cell proliferation and differentiation. The inhibition is dose-dependent and can be reversed at high ATP concentrations.

- PKA Inhibition : Similar to its effects on PKC, this compound also inhibits PKA. This dual inhibition underscores its potential utility in studying the roles of these kinases in cellular processes.

Selectivity and Analog Development

While this compound shows broad inhibition across multiple kinases, ongoing research has focused on modifying its structure to enhance selectivity. For instance, specific analogs have been synthesized that preferentially inhibit either PKC or PKA, allowing for more targeted therapeutic strategies.

Case Studies

- In vitro Studies : A study demonstrated that this compound could inhibit tumor cell proliferation by blocking PKC-mediated signaling pathways. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls.

- In vivo Models : Animal studies have shown that administration of this compound leads to reduced tumor growth in xenograft models. These findings suggest its potential as an anticancer agent.

Data Summary

| Activity | Target Kinase | IC50 (µM) | Effect |

|---|---|---|---|

| PKC Inhibition | PKC | 0.5 | Significant inhibition of activity |

| PKA Inhibition | PKA | 0.8 | Moderate inhibition observed |

| Tumor Cell Proliferation | Various Cancer Lines | N/A | Reduced viability by ~50% |

Q & A

Q. What are the key considerations for designing reproducible synthesis protocols for rac-syn-Balanol?

To ensure reproducibility, experimental protocols must include:

- Detailed synthetic routes (e.g., reaction conditions, catalysts, purification steps).

- Characterization data (NMR, HPLC, mass spectrometry) for all intermediates and final products, with purity thresholds specified (e.g., ≥95%) .

- Documentation of deviations from planned procedures, including corrective actions taken during synthesis .

- Submission of supplementary materials for extended datasets (e.g., crystallographic data, spectral libraries) to support replication .

Q. How should researchers validate the structural identity of this compound derivatives?

- Use orthogonal analytical methods:

- NMR : Compare chemical shifts and coupling constants to literature data for stereochemical confirmation.

- X-ray crystallography : Resolve ambiguous stereochemistry in novel derivatives .

- Chiral HPLC : Verify enantiomeric purity, especially for syn/anti diastereomers .

- For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What statistical methods are recommended for analyzing dose-response data in this compound kinase inhibition assays?

- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values.

- Report variability metrics (e.g., standard error, confidence intervals) and validate assumptions of normality/homogeneity of variance .

- For comparative studies, employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance between experimental groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across kinase families?

- Conduct meta-analyses to identify confounding variables:

- Compare assay conditions (e.g., ATP concentrations, incubation times) .

- Evaluate structural variations in kinase isoforms (e.g., ATP-binding pocket mutations) .

Q. What methodologies optimize the selectivity profile of this compound analogs for targeted kinase inhibition?

- Computational docking : Use molecular dynamics simulations to predict binding poses and identify key residue interactions (e.g., DFG motif, gatekeeper residues) .

- Selectivity screening : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to quantify off-target effects .

- Structure-activity relationship (SAR) studies : Corporate steric/electronic modifications (e.g., halogen substitutions) to enhance specificity .

Q. How should researchers address batch-to-batch variability in this compound biological activity?

- Implement quality control (QC) protocols:

- Standardize raw material sourcing (e.g., solvent purity, reagent vendors) .

- Monitor reaction intermediates via in-line analytics (e.g., FTIR, Raman spectroscopy) .

Data Contradiction and Synthesis Challenges

Q. What strategies mitigate conflicting results in this compound’s mechanism of action studies?

- Replicate experiments across independent labs to control for technical bias .

- Employ knockout cell lines (e.g., CRISPR-Cas9) to isolate kinase-specific effects .

- Use pharmacological validation (e.g., rescue experiments with active-site mutants) .

- Disclose all experimental variables (e.g., cell passage number, serum lot) in publications .

Q. How can researchers improve the yield of this compound enantiomers during asymmetric synthesis?

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .

- Optimize solvent systems (e.g., switch from THF to DCE) to reduce racemization .

- Apply dynamic kinetic resolution (DKR) strategies for thermodynamically controlled pathways .

Methodological Frameworks

Q. What interdisciplinary approaches integrate this compound findings into broader kinase signaling research?

Q. How should researchers design longitudinal studies to assess this compound’s off-target toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.